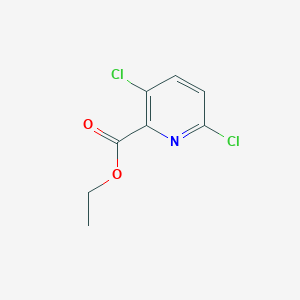

Ethyl 3,6-dichloropyridine-2-carboxylate

Description

Ethyl 3,6-dichloropyridine-2-carboxylate is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂. It features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions and an ethyl ester group at the 2-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to herbicidal agents like clopyralid, where ester derivatives are key intermediates or active ingredients .

Properties

IUPAC Name |

ethyl 3,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFCLGHVIXWPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669904 | |

| Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253440-88-9 | |

| Record name | Ethyl 3,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dichloropyridine-2-carboxylate can be synthesized through the esterification of 3,6-dichloropyridine-2-carboxylic acid with ethanol. The reaction typically requires an acidic catalyst to proceed efficiently . The general reaction scheme is as follows:

3,6-dichloropyridine-2-carboxylic acid+ethanol→Ethyl 3,6-dichloropyridine-2-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 3,6-dichloropyridine-2-carboxylic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 3,6-dichloropyridine-2-carboxylic acid and ethanol.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3,6-dichloropyridine-2-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares ethyl 3,6-dichloropyridine-2-carboxylate with its methyl, butyl, potassium salt, and tetrachlorinated analogs based on available

*Calculated based on molecular formula.

Key Observations:

- Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and lipophilicity (logP: 2.175 → 2.565). This trend influences solubility and bioavailability .

- Chlorination Effects : Additional chlorine atoms (e.g., in tetrachloro analog) increase molecular weight and environmental persistence but may reduce metabolic stability .

- Ionic Derivatives : The potassium salt offers water solubility, making it suitable for liquid formulations .

Mthis compound

- Role : Widely used as a reference standard in pesticide research (e.g., clopyralid-methyl) due to its herbicidal activity .

- Synthesis : Produced via esterification of 3,6-dichloropyridine-2-carboxylic acid, with >95% purity achievable via HPLC .

Butyl 3,6-Dichloropyridine-2-Carboxylate

- Applications : Likely employed in controlled-release agrochemical formulations due to its lipophilic nature .

Potassium 3,6-Dichloropyridine-2-Carboxylate

Ethyl 3,4,5,6-Tetrachloropyridine-2-Carboxylate

- Research Gaps: Limited toxicity data available; high chlorination raises concerns about bioaccumulation .

Biological Activity

Ethyl 3,6-dichloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group at the 2 position. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activities through competitive inhibition or by altering receptor signaling pathways. Studies suggest that it can influence inflammatory mediators and neurotransmitter systems due to its structural characteristics.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has shown that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This compound may exhibit similar anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibition Potency Against COX Enzymes

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Celecoxib | 0.04 | COX-2 Inhibitor |

| Diclofenac | TBD | COX-1 Inhibitor |

Anticancer Potential

The compound's potential anticancer properties have also been investigated. Some studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. In vitro assays have indicated promising results in various cancer cell lines .

Case Studies

- In Vitro Studies on COX Inhibition :

-

Antimicrobial Efficacy :

- Another research project tested the antimicrobial efficacy of several pyridine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could focus on:

- In Vivo Efficacy : Exploring the therapeutic potential in animal models to assess pharmacokinetics and toxicity.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- Target Identification : Identifying specific molecular targets to better understand the compound's mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.